molecular formula C10H14O B2369491 (1R)-1-(4-Ethylphenyl)ethanol CAS No. 54225-75-1

(1R)-1-(4-Ethylphenyl)ethanol

Cat. No.: B2369491
CAS No.: 54225-75-1
M. Wt: 150.221
InChI Key: HZFBZEOPUXCNHK-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1R)-1-(4-Ethylphenyl)ethanol” is a chemical compound with the molecular formula C10H14O . It is also known as 2-(4-Ethylphenyl)ethanol .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a 10-carbon chain with an ethyl group attached to the fourth carbon and a hydroxyl group attached to the first carbon . The molecular weight of this compound is 150.2176 .

Scientific Research Applications

4-EPE has a variety of scientific research applications, including drug discovery and development, synthetic organic chemistry, and biomedical research. In drug discovery and development, 4-EPE is used as a starting material for the synthesis of other compounds, such as pharmaceuticals. In synthetic organic chemistry, 4-EPE is used as a starting material for the synthesis of other compounds, such as polymers and other organic materials. In biomedical research, 4-EPE is used as a starting material for the synthesis of other compounds, such as imaging agents and therapeutic agents.

Mechanism of Action

The mechanism of action of 4-EPE is not fully understood, but it is believed to act as an agonist of certain receptors in the body, such as the serotonin 5-HT1A receptor. Agonists are molecules that bind to receptors and activate them, resulting in a biological response. In the case of the 5-HT1A receptor, 4-EPE is believed to activate the receptor, resulting in an increase in serotonin levels in the brain, which can have antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-EPE are not fully understood, but it is believed to have antidepressant and anxiolytic effects. In animal studies, 4-EPE has been shown to increase serotonin levels in the brain, which can have antidepressant and anxiolytic effects. In addition, 4-EPE has been shown to have anti-inflammatory and analgesic effects in animal studies.

Advantages and Limitations for Lab Experiments

The advantages of using 4-EPE in lab experiments include its low cost, its availability, and its ease of synthesis. The disadvantages of using 4-EPE in lab experiments include its potential toxicity and its potential for producing false positives in drug testing.

Future Directions

For research on 4-EPE include further investigation of its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research is needed to determine the safety and efficacy of 4-EPE in humans, as well as to develop more efficient and cost-effective methods of synthesis. Finally, further research is needed to explore the potential for 4-EPE to be used as a starting material in the synthesis of other compounds, such as pharmaceuticals.

Synthesis Methods

The synthesis of 4-EPE can be accomplished using a variety of methods, including Fischer esterification, Grignard reactions, and reaction with bromine. Fischer esterification is a method of synthesizing 4-EPE by reacting an acid with an alcohol in the presence of a catalyst. This method has the advantage of being relatively simple and straightforward, but it is time-consuming and requires a large amount of catalyst. Grignard reactions involve the reaction of an alkyl halide with magnesium to form a Grignard reagent, which is then reacted with an alcohol to form 4-EPE. This method is faster and more efficient than Fischer esterification, but it is also more dangerous, as it involves the use of a highly reactive reagent. The reaction with bromine is another method of synthesizing 4-EPE, and it involves the reaction of an alkyl bromide with an alcohol in the presence of a catalyst. This method is the most efficient of the three, but it is also more dangerous, as it involves the use of a highly reactive reagent.

Safety and Hazards

The safety and hazards associated with “(1R)-1-(4-Ethylphenyl)ethanol” are not specified in the search results. It’s important to handle all chemical compounds with appropriate safety measures, including wearing personal protective equipment and working in a well-ventilated area .

Properties

IUPAC Name

(1R)-1-(4-ethylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-3-9-4-6-10(7-5-9)8(2)11/h4-8,11H,3H2,1-2H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFBZEOPUXCNHK-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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